4-(Trimethylstannyl)butanoic acid
Description
4-(Trimethylstannyl)butanoic acid is an organotin compound characterized by a butanoic acid backbone substituted with a trimethylstannyl (Sn(CH₃)₃) group at the fourth carbon position. Organotin compounds are widely used in organic synthesis, catalysis, and materials science due to their unique reactivity, particularly in cross-coupling reactions (e.g., Stille couplings)1. The available data instead focuses on structurally related butanoic acid derivatives with diverse substituents, such as aryl, heterocyclic, and functionalized groups.
Properties
CAS No. |
61222-18-2 |
|---|---|
Molecular Formula |
C7H16O2Sn |
Molecular Weight |
250.91 g/mol |
IUPAC Name |
4-trimethylstannylbutanoic acid |
InChI |
InChI=1S/C4H7O2.3CH3.Sn/c1-2-3-4(5)6;;;;/h1-3H2,(H,5,6);3*1H3; |
InChI Key |
JSRYBMLFCTWLJI-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trimethylstannyl)butanoic acid typically involves the reaction of butanoic acid derivatives with trimethyltin reagents. One common method includes the use of α,β-acetylenic aldehydes and ketones, which are converted into (Z)-4-(trimethylstannyl)buta-1,3-dienes through a two-step process involving (Me3Sn)2 and (Ph3P)4Pd, followed by Ph3PCH2 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trimethylstannyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of the trimethylstannyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Jones reagent (CrO3-H2SO4) for converting alcohols to carboxylic acids.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing carboxylic acids to alcohols.
Substitution: Palladium-catalyzed cross-coupling reactions for replacing the trimethylstannyl group.
Major Products:
Oxidation: Butanoic acid derivatives.
Reduction: Butanol or butane.
Substitution: Various substituted butanoic acids depending on the reagents used.
Scientific Research Applications
4-(Trimethylstannyl)butanoic acid finds applications in several scientific fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trimethylstannyl)butanoic acid involves its interaction with various molecular targets. For instance, it can act as a cholinesterase inhibitor and histone deacetylase inhibitor, affecting neurotransmission and gene expression . The trimethylstannyl group plays a crucial role in these interactions, facilitating the compound’s binding to specific enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Butanoic Acid Derivatives
Substituent Diversity and Reactivity
The compounds in the evidence differ primarily in their substituents, which dictate their chemical and physical properties:
| Compound Name | Substituent | Key Properties/Applications | Evidence ID |
|---|---|---|---|
| 4-(4-Bromophenyl)butanoic acid | 4-Bromophenyl | Intermediate in drug synthesis (e.g., chlorambucil)2 | |
| 4-(1-Adamantyl)butanoic acid | Bulky adamantyl group | Potential use in polymer or material science | |
| 4-(Phenanthren-3-yl)butanoic acid | Phenanthrene ring | Fluorescent probes or bioactive molecules | |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | Methoxy-substituted aryl | Photodynamic therapy or organic synthesis | |
| 4-[Formyl-5-(hydroxymethyl)pyrrol-yl]butanoic acid | Pyrrole heterocycle | Natural product isolation (e.g., from Lycium barbarum) |
Key Differences :
- Electronic Effects : Bromophenyl and methoxyphenyl substituents introduce electron-withdrawing or donating effects, altering acidity (pKa) and reactivity in nucleophilic reactions.
- Biological Activity: Pyrrole-containing derivatives (e.g., from Lycium barbarum) may exhibit bioactivity due to heterocyclic motifs, whereas organotin derivatives like 4-(Trimethylstannyl)butanoic acid are more relevant in catalytic applications.
Physical Properties
- Melting Points: Bromophenyl derivatives (e.g., 4-(4-Bromophenyl)butanoic acid) exhibit higher melting points (~67°C) compared to methoxy-substituted analogs (67–71°C), reflecting crystallinity influenced by halogen bonding.
- Solubility : Adamantyl and phenanthrene derivatives are likely lipophilic, limiting aqueous solubility, whereas pyrrole-containing analogs may show moderate polarity.
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